

## Application Notes and Protocols: SC209 ADC in Ovarian Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**SC209**, a potent 3-aminophenyl hemiasterlin derivative, functions as a cytotoxic payload in the antibody-drug conjugate (ADC) STRO-002, also known as luveltamab tazevibulin. This ADC targets the Folate Receptor Alpha (FolRα), a protein frequently overexpressed on the surface of ovarian cancer cells, offering a targeted therapeutic strategy.[1][2][3] Upon binding to FolRα, STRO-002 is internalized by the cancer cell, where the linker is cleaved, releasing **SC209**. The released **SC209** then disrupts microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and ultimately, apoptotic cell death.[1][2] Furthermore, STRO-002 has been shown to induce immunogenic cell death and exert a bystander killing effect on neighboring cancer cells that may not express FolRα.[2][4]

These application notes provide a comprehensive overview of the use of **SC209** in the context of the STRO-002 ADC for ovarian cancer research, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

# Quantitative Data Summary Preclinical Cytotoxicity of SC209

The in vitro cytotoxic activity of the free **SC209** payload has been evaluated in various ovarian cancer cell lines.



| Cell Line | SC209 EC50 (nM) | Reference |
|-----------|-----------------|-----------|
| Igrov1    | 3.6             | [5]       |
| КВ        | 3.9             | [5]       |

## **Preclinical Efficacy of STRO-002 (SC209 ADC)**

STRO-002 has demonstrated potent and specific cell-killing activity in FolR $\alpha$ -positive ovarian cancer cell lines.

| Cell Line             | STRO-002 Activity   | Reference |
|-----------------------|---------------------|-----------|
| lgrov1                | Potent cell killing | [2]       |
| OVSAHO                | Potent cell killing | [2]       |
| A549 (FolRα-negative) | No cell killing     | [2]       |

In animal models, a single dose of STRO-002 has been shown to cause significant tumor growth inhibition in FolR $\alpha$ -expressing ovarian cancer xenograft and patient-derived xenograft (PDX) models.[1][2]

## Clinical Efficacy of STRO-002 (Luveltamab Tazevibulin) in Recurrent Ovarian Cancer

Data from the Phase 1 STRO-002-GM1 dose-expansion study and the Phase 2/3 REFRaME-O1 trial have demonstrated the clinical potential of STRO-002 in patients with recurrent epithelial ovarian cancer.

Phase 1 Dose-Expansion Study (FolRα-selected patients, TPS >25%)[6][7]



| Starting Dose | Overall Response<br>Rate (ORR) | Median Duration of<br>Response (DOR) | Median<br>Progression-Free<br>Survival (PFS) |
|---------------|--------------------------------|--------------------------------------|----------------------------------------------|
| 4.3 mg/kg     | 31.3%                          | 13.0 months                          | 6.1 months                                   |
| 5.2 mg/kg     | 43.8%                          | 5.4 months                           | 6.6 months                                   |
| Overall       | 37.5%                          | 5.5 months                           | 6.1 months                                   |

**TPS: Tumor Proportion Score** 

Phase 2/3 REFRaME-O1 Trial (Part 1)[8]

| Starting Dose | Overall Response Rate<br>(ORR) | Disease Control Rate (DCR) |
|---------------|--------------------------------|----------------------------|
| 5.2 mg/kg     | 32%                            | 96%                        |

# Signaling Pathways and Mechanisms of Action STRO-002 Mechanism of Action

The following diagram illustrates the mechanism by which STRO-002 delivers the **SC209** payload to ovarian cancer cells, leading to targeted cell death.





Click to download full resolution via product page

Caption: Mechanism of action of STRO-002 ADC in ovarian cancer cells.



# Experimental Protocols Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of **SC209** or STRO-002 on ovarian cancer cell lines.

#### Materials:

- Ovarian cancer cell lines (e.g., Igrov1, OVCAR-3, SK-OV-3)
- FolRα-negative cell line (e.g., A549) for control
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- SC209 or STRO-002
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100  $\mu$ L of complete medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
- Prepare serial dilutions of **SC209** or STRO-002 in complete medium.
- Remove the medium from the wells and add 100  $\mu$ L of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or buffer as the highest drug concentration).



- Incubate the plate for 72-120 hours at 37°C.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100  $\mu$ L of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

### **Protocol 2: Western Blot for Apoptosis Markers**

This protocol is for detecting the induction of apoptosis in ovarian cancer cells treated with STRO-002.

#### Materials:

- Ovarian cancer cells treated with STRO-002 as in the cytotoxicity assay.
- RIPA lysis buffer with protease and phosphatase inhibitors.
- BCA protein assay kit.
- · SDS-PAGE gels.
- PVDF membrane.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax).
- HRP-conjugated secondary antibody.
- · Chemiluminescent substrate.
- Imaging system.



#### Procedure:

- Lyse the treated and control cells with RIPA buffer.
- Determine the protein concentration using a BCA assay.
- Denature equal amounts of protein (20-30 μg) by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.

### **Protocol 3: Ovarian Cancer Xenograft Model**

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of STRO-002.

#### Materials:

- Immunocompromised mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
- FolRα-positive ovarian cancer cells (e.g., Igrov1, OV-90).
- Matrigel.
- STRO-002.
- Vehicle control.
- Calipers.



#### Procedure:

- Harvest ovarian cancer cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10<sup>6</sup> cells per 100  $\mu$ L.
- Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer STRO-002 (e.g., via intravenous injection) at the desired dose and schedule.
   Administer the vehicle control to the control group.
- Monitor tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

## **Experimental Workflow Diagrams**In Vitro ADC Evaluation Workflow









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers PMC [pmc.ncbi.nlm.nih.gov]



- 3. stro-002 My Cancer Genome [mycancergenome.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Sutro Biopharma Announces Update from STRO-002, Luveltamab Tazevibulin (Luvelta), Phase 1 Dose-Expansion Study and Registrational Plans in Advanced Ovarian Cancer | Sutro Biopharma, Inc. [sutrobio.com]
- 8. onclive.com [onclive.com]
- To cite this document: BenchChem. [Application Notes and Protocols: SC209 ADC in Ovarian Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857818#sc209-adc-application-in-ovarian-cancer-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com